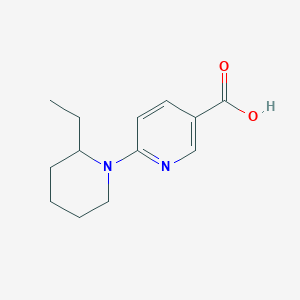

6-(2-Ethylpiperidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

6-(2-ethylpiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-11-5-3-4-8-15(11)12-7-6-10(9-14-12)13(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTCKXPQWBMWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Nicotinic Acid with 2-Ethylpiperidine

Overview:

The most common synthetic route to 6-(2-ethylpiperidin-1-yl)nicotinic acid involves the nucleophilic substitution reaction between nicotinic acid and 2-ethylpiperidine. This reaction typically requires activation of the carboxyl group of nicotinic acid or direct substitution at the pyridine ring under catalytic conditions.

| Parameter | Typical Conditions |

|---|---|

| Reactants | Nicotinic acid, 2-ethylpiperidine |

| Catalyst | Strong acid or base (e.g., HCl, NaOH) |

| Solvent | Polar aprotic solvents or aqueous media |

| Temperature | Elevated temperatures (often reflux) |

| Reaction Time | Several hours (e.g., 2–5 hours) |

| Purification | Crystallization, recrystallization, or chromatography |

Mechanism:

The nucleophilic nitrogen of 2-ethylpiperidine attacks the electrophilic site on nicotinic acid or its activated derivative, leading to substitution and formation of the target compound. Catalysts facilitate protonation or deprotonation steps to enhance reaction rates.

Industrial Scale:

In industrial settings, large-scale reactors with controlled temperature and mixing are employed. Continuous flow chemistry techniques may be applied to improve yield and scalability while maintaining purity standards.

Preparation via Nicotinoyl Chloride Intermediate

Conversion of Nicotinic Acid to Nicotinoyl Chloride:

Nicotinic acid is treated with phosphorus pentachloride (PCl5) in anhydrous carbon tetrachloride (CCl4) under reflux (around 100°C) for approximately 2 hours. This converts the carboxylic acid group into a more reactive acid chloride intermediate.Reaction with 2-Ethylpiperidine:

The nicotinoyl chloride intermediate is then reacted with 2-ethylpiperidine in an appropriate solvent (e.g., ethanol or tetrahydrofuran) under stirring for several hours. This step forms the amide or substituted product.Purification:

The reaction mixture is worked up by removing solvents, followed by recrystallization to obtain pure this compound.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nicotinoyl chloride formation | Nicotinic acid + PCl5, CCl4, reflux 2h | Acid chloride intermediate |

| Substitution reaction | Nicotinoyl chloride + 2-ethylpiperidine, EtOH, stir 5h | Formation of target compound |

| Purification | Recrystallization | Achieves high purity |

This method offers better control over the substitution reaction by using the activated acid chloride intermediate, which is more reactive than the free acid.

Use of Protecting Groups and Deprotection Strategies

In complex synthetic routes, protecting groups may be employed to safeguard functional groups during multi-step synthesis. For example, t-butoxycarbonyl (Boc) groups can protect amines, which are later removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting the rest of the molecule.

| Protecting Group | Removal Method | Conditions |

|---|---|---|

| Boc (t-butoxycarbonyl) | Acid hydrolysis (e.g., TFA) | Room temperature, short time |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (Pd/C catalyst) | Alcohol solvent, mild conditions |

These methods ensure that sensitive groups remain intact until the final stages of synthesis, improving overall yield and purity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct nucleophilic substitution | Nicotinic acid + 2-ethylpiperidine + catalyst | Simple, straightforward | May require harsh conditions |

| Acid chloride intermediate | Nicotinic acid → nicotinoyl chloride → substitution | Higher reactivity, better yield | Requires handling of PCl5 and acid chlorides |

| Protecting group strategy | Use of Boc or Cbz groups to protect amines | Enables multi-step syntheses | Additional steps increase complexity |

| Gewald reaction-based synthesis | Multi-step synthesis involving heterocyclic cores | Access to diverse derivatives | More complex and time-consuming |

Research Findings and Analytical Data

- The purity and identity of synthesized this compound are typically confirmed by spectroscopic methods such as FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.

- Reaction monitoring is done by thin-layer chromatography (TLC) using solvent systems like DMF/DMSO mixtures.

- Yields vary depending on reaction conditions but are optimized by controlling temperature, solvent, and catalyst choice.

- Industrial synthesis emphasizes continuous flow processes and efficient purification to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters or amides.

-

Mechanism : Activation of the carboxylic acid via thionyl chloride forms an acyl chloride intermediate, which reacts with nucleophiles (e.g., alcohols, amines) .

-

Steric effects : The 2-ethylpiperidine group at position 6 marginally reduces reaction rates due to steric hindrance .

Decarboxylative Arylation

The carboxylic acid group participates in palladium-catalyzed decarboxylative cross-couplings.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-(2-Ethylpiperidin-1-yl)nicotinic acid | Pd(PPh₃)₄, K₂CO₃, aryl iodide (e.g., iodobenzene), DMA/H₂O (1:1), 60°C | 3-Aryl-6-(2-ethylpiperidin-1-yl)pyridine | 55–60% |

-

Key insight : The reaction proceeds via a radical pathway, with decarboxylation generating a pyridyl radical intermediate .

-

Selectivity : The 2-ethylpiperidine group directs arylation to position 4 due to steric and electronic effects .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitutions at positions activated by the 2-ethylpiperidin-1-yl group.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-6-(2-ethylpiperidin-1-yl)nicotinic acid | 40% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-Bromo-6-(2-ethylpiperidin-1-yl)nicotinic acid | 65% |

-

Directing effects : The 2-ethylpiperidin-1-yl group (electron-donating) activates position 5, while the carboxylic acid deactivates position 2 .

Late-Stage Functionalization

The α-position to nitrogen is amenable to fluorination or alkylation.

-

Challenges : Competing side reactions at position 2 are suppressed by the carboxylic acid’s electron-withdrawing effect .

Hydrazide and Hydrazone Formation

The carboxylic acid reacts with hydrazines to form bioactive derivatives.

-

Biological relevance : Hydrazones exhibit enhanced solubility and binding affinity for biological targets .

Cross-Coupling Reactions

Halogenated derivatives participate in Suzuki-Miyaura couplings.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-6-(2-ethylpiperidin-1-yl)nicotinic acid | Pd(dppf)Cl₂, PhB(OH)₂, K₂CO₃, DME/H₂O | 5-Phenyl-6-(2-ethylpiperidin-1-yl)nicotinic acid | 70% |

Scientific Research Applications

Medicinal Chemistry

Vasodilatory Effects : Similar to other nicotinic acid derivatives, 6-(2-Ethylpiperidin-1-yl)nicotinic acid may exhibit vasodilatory properties. Vasodilation is crucial in treating conditions like hypertension and peripheral vascular diseases. Research indicates that compounds with similar structures can enhance blood flow by relaxing vascular smooth muscle .

Antidyslipidemic Properties : Nicotinic acid is known for its ability to modulate lipid profiles, particularly in increasing high-density lipoprotein cholesterol levels while lowering low-density lipoprotein cholesterol and triglycerides. This effect is significant for patients with dyslipidemia, as it can reduce the risk of cardiovascular diseases . The specific role of this compound in lipid modulation requires further investigation but may follow similar pathways as other nicotinic derivatives.

Neuropharmacology

Cognitive Enhancement : Nicotinic receptors play a vital role in cognitive functions such as attention and memory. Compounds that target these receptors are being explored for their potential in treating cognitive decline associated with Alzheimer’s disease and other neurodegenerative conditions. Preliminary studies suggest that derivatives like this compound could enhance synaptic plasticity and improve cognitive performance by modulating cholinergic signaling .

Potential in Treating Addiction : Given the structural similarities to nicotine, this compound might also be investigated for its effects on nicotine addiction. Understanding its interaction with nicotinic acetylcholine receptors could provide insights into developing treatments for smoking cessation and other substance use disorders .

Therapeutic Applications

Dermatological Uses : The compound's potential vasodilatory effects may extend to dermatological applications, particularly in enhancing skin microcirculation. This could be beneficial in treating conditions such as psoriasis or eczema, where improved blood flow can aid healing processes .

Pain Management : Some studies have indicated that nicotinic acid derivatives possess analgesic properties, which could make this compound a candidate for pain management therapies. Its ability to modulate pain pathways through nicotinic receptors may provide a new avenue for developing non-opioid analgesics .

Mechanism of Action

The mechanism by which 6-(2-ethylpiperidin-1-yl)nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Steric Effects : Substituents on the piperidine ring (e.g., 2-ethyl vs. 3-methyl) influence steric interactions, which may affect binding to enzymatic targets or receptors.

- Synthetic Accessibility : Ethyl-substituted piperidine derivatives may require tailored synthetic routes, such as nucleophilic substitution or transition-metal catalysis, compared to simpler analogs .

Environmental and Regulatory Considerations

- Biodegradability: Piperidine-containing compounds often exhibit low biodegradability, as noted in safety data for 5-(Piperidin-1-yl)nicotinic acid . The ethyl group may further reduce biodegradation rates.

- Regulatory Compliance : Analogous compounds require compliance with GHS classifications (e.g., H302, H315) and proper disposal methods to mitigate ecological risks .

Biological Activity

6-(2-Ethylpiperidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique piperidine moiety, which may influence its interaction with biological targets. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is hypothesized that the compound may bind to nicotinic acetylcholine receptors (nAChRs), potentially modulating neurotransmitter release and influencing neuronal signaling pathways. Additionally, the compound may exhibit anti-inflammatory properties by interacting with adenosine receptors, which play a crucial role in modulating immune responses .

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogenic microorganisms. The effectiveness varies based on the type of microorganism tested .

- Neuroprotective Effects : The compound's interaction with nAChRs suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

- Cardiovascular Implications : Some studies indicate that nicotinic acid derivatives can influence lipid metabolism and reduce triglyceride levels, thereby potentially lowering cardiovascular disease risks .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of nicotinic acid derivatives, this compound was found to enhance neuronal survival in vitro under oxidative stress conditions. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy of this compound against various strains of bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infectious diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.